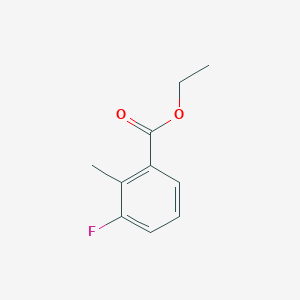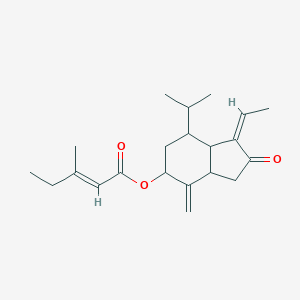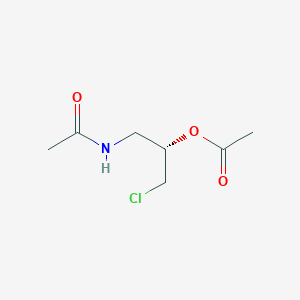
(S)-1-Acetamido-3-chloropropan-2-yl acetate
概要
説明
The description of a compound typically includes its molecular formula, structure, and the functional groups present. It may also include information about isomers.
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, and conditions of the reaction, as well as the yield and purity of the product.Molecular Structure Analysis
Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes looking at the reagents and conditions needed for the reaction, the mechanism of the reaction, and the products formed.Physical And Chemical Properties Analysis
This includes studying properties such as the compound’s melting point, boiling point, solubility, and stability. It could also involve looking at the compound’s reactivity with other substances.科学的研究の応用
Environmental Impact and Phytotoxicity
- The chlorinated derivative of atenolol, which shares structural similarities with (S)-1-acetamido-3-chloropropan-2-yl acetate, demonstrates phytotoxic activity. This suggests potential environmental implications for related compounds (DellaGreca et al., 2009).
DNA Binding and Gene Delivery
- Cationic polythiophenes derived from similar structures show promise as DNA-binding agents, indicating potential applications in gene delivery and theranostics (Carreon et al., 2014).
Synthesis and Separation Methods
- Methods for separating racemic compounds closely related to (S)-1-acetamido-3-chloropropan-2-yl acetate have been developed, providing techniques for synthesizing pharmaceutically important compounds (Banoth et al., 2014).
Anticancer Properties
- Certain acetamido sugar derivatives synthesized from similar compounds exhibit promising anticancer properties against brain tumor cell lines, suggesting potential therapeutic applications (Rawal et al., 2007).
Analgesic Activity
- Acetamide derivatives structurally related to (S)-1-acetamido-3-chloropropan-2-yl acetate have been synthesized and show potential analgesic properties (Kaplancıklı et al., 2012).
Catalysis and Organic Synthesis
- Silica-bonded compounds related to (S)-1-acetamido-3-chloropropan-2-yl acetate are used as catalysts in organic synthesis, highlighting the compound's utility in chemical reactions (Sobhani & Honarmand, 2013).
Antimicrobial Properties
- Structurally similar acetamide derivatives have been synthesized and evaluated for their antimicrobial activities, indicating potential applications in combating bacterial and fungal infections (Fuloria et al., 2009).
Safety And Hazards
This involves looking at the compound’s toxicity, flammability, and environmental impact. It includes studying the compound’s Material Safety Data Sheet (MSDS).
将来の方向性
This could involve looking at potential applications of the compound in fields such as medicine, materials science, or environmental science. It could also involve proposing further studies to learn more about the compound.
For a specific compound like “(S)-1-Acetamido-3-chloropropan-2-yl acetate”, you would need to look up this information in scientific literature or databases. If the compound is novel or less-studied, some of this information might not be available. In such cases, experiments would need to be conducted to gather this information. Please consult with a chemist or a relevant expert for more specific information.
特性
IUPAC Name |
[(2S)-1-acetamido-3-chloropropan-2-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12ClNO3/c1-5(10)9-4-7(3-8)12-6(2)11/h7H,3-4H2,1-2H3,(H,9,10)/t7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOJJPJCUSDMTAT-SSDOTTSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC(CCl)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC[C@@H](CCl)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00428563 | |
| Record name | (2S)-1-Acetamido-3-chloropropan-2-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00428563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-Acetamido-3-chloropropan-2-yl acetate | |
CAS RN |
183905-31-9 | |
| Record name | (2S)-1-Acetamido-3-chloropropan-2-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00428563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Spiro[isochroman-1,4'-piperidin]-3-one hydrochloride](/img/structure/B180280.png)

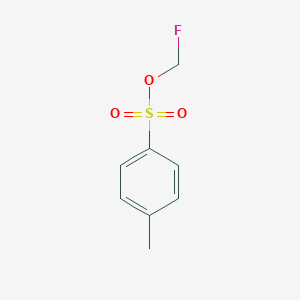
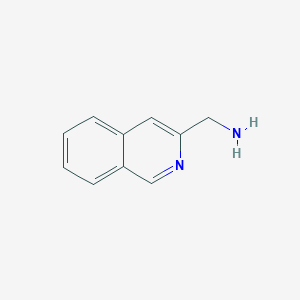
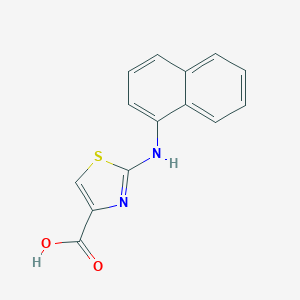
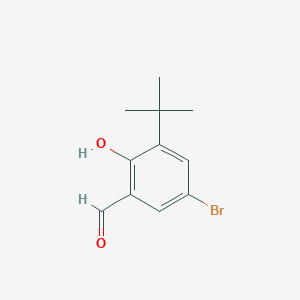
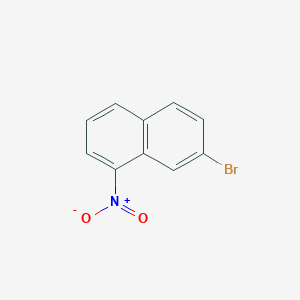
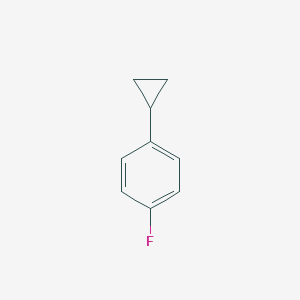
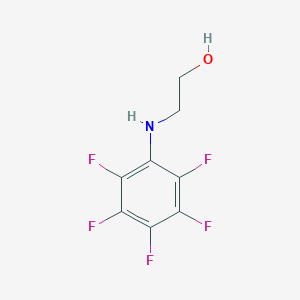
![[2-Butyl-5-chloro-1-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazol-4-yl]methanol](/img/structure/B180300.png)
![3-Oxa-7-azabicyclo[4.1.0]heptane, 7-acetyl-4-methoxy-, [1R-(1alpha,4alpha,6alpha)]-(9CI)](/img/structure/B180301.png)
